Fmoc-Lys(2-Cl-Z)-OH
CAS No.: 133970-31-7
VCID: VC21539985
Molecular Formula: C29H29ClN2O6
Molecular Weight: 537.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Lys(2-Cl-Z)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine, is a crucial amino acid derivative used extensively in peptide synthesis. Its unique structure, which includes both the Fmoc (9-fluorenylmethyloxycarbonyl) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting groups, makes it an essential building block for creating complex peptides with specific functionalities. Synthesis and ApplicationsFmoc-Lys(2-Cl-Z)-OH is synthesized using standard peptide synthesis protocols, often involving solid-phase synthesis methods. The Fmoc group protects the alpha-amino group, while the 2-chlorobenzyloxycarbonyl group protects the epsilon-amino group of lysine, allowing for selective deprotection and coupling reactions. Applications
Deprotection MethodsThe sidechain of Fmoc-Lys(2-Cl-Z)-OH can be deprotected using hydrogenation or hydrofluoric acid (HF), which removes the 2-chlorobenzyloxycarbonyl group, allowing further modification or coupling reactions. Research FindingsRecent studies have highlighted the importance of Fmoc-Lys(2-Cl-Z)-OH in peptide synthesis, particularly in creating complex structures for biological studies and drug development. For instance, its use in targeted therapies has shown potential in reducing side effects by enhancing specificity towards certain receptors. Table: Applications of Fmoc-Lys(2-Cl-Z)-OH
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 133970-31-7 | ||||||||||
Product Name | Fmoc-Lys(2-Cl-Z)-OH | ||||||||||
Molecular Formula | C29H29ClN2O6 | ||||||||||
Molecular Weight | 537.0 g/mol | ||||||||||
IUPAC Name | 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | ||||||||||
Standard InChI | InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34) | ||||||||||
Standard InChIKey | VUEYAXRHPZGZOL-UHFFFAOYSA-N | ||||||||||
SMILES | C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | ||||||||||
Canonical SMILES | C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | ||||||||||
Synonyms | Fmoc-Lys(2-Cl-Z)-OH;133970-31-7;Fmoc-Lys(2-Cl-Cbz)-OH;n-(9-fluorenylmethyloxycarbonyl)-n'-(2-chlorobenzyloxycarbonyl)-l-lysine;C29H29ClN2O6;MolPort-003-983-046;CF-189;FC1244;AKOS015895286;AKOS015924142;ZINC100018490;AK-81203;ST24047284;ST51052860 | ||||||||||
PubChem Compound | 4169191 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume